2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry . They have been the subject of numerous studies due to their potential pharmacological effects .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The synthesis often involves the condensation of active proton compounds with 3-aminopyrazoles .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. They can undergo various transformations that improve their structural diversity . For instance, a Suzuki–Miyaura cross-coupling reaction has been reported for the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .Scientific Research Applications
Human A3 Adenosine Receptor Antagonists
One significant area of application for derivatives of 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is as human A3 adenosine receptor antagonists. These compounds have shown low nanomolar affinity and high selectivity toward the A3 adenosine receptor. Such antagonists are valuable for their potential therapeutic effects, including the mitigation of oxaliplatin-induced apoptosis in rat astrocyte cell cultures, which serves as an in vitro model of neurotoxicity. The introduction of acyl groups to the 7-amino group enhances the efficacy and selectivity of these molecules for binding to the human A3 adenosine receptor, highlighting their potential in neuroprotection and possibly other therapeutic applications related to adenosine receptor modulation (Squarcialupi et al., 2013).
Crystal Structure and Anticancer Activity
Another study on a structurally related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, reported its synthesis and confirmed its structure through various analytical techniques. This compound exhibited moderate anticancer activity, suggesting that modifications of the pyrazolo[1,5-a]pyrimidin-7-amine scaffold could lead to potential anticancer agents (Lu Jiu-fu et al., 2015).
Building Blocks for Antitumor and Antimicrobial Activities
Derivatives of pyrazolo[1,5-a]pyrimidin-7-amine have also been explored as building blocks for the synthesis of compounds with antitumor and antimicrobial activities. These studies emphasize the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry, allowing for the creation of molecules with targeted biological activities by modifying substituents at various positions on the core structure (Riyadh, 2011).
Fluorescent Probes for Biological Detection
The synthesis of 3-formylpyrazolo[1,5- a]pyrimidines has paved the way for developing novel functional fluorophores. These compounds have significant fluorescence properties, making them suitable for use as fluorescent probes in biological and environmental detection. The study underscores the potential of pyrazolo[1,5- a]pyrimidine derivatives in creating high-performance fluorescent markers, which could have applications in biochemical research and diagnostics (Castillo et al., 2018).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry, and their potential applications are still being explored. The future directions in this field could involve the development of new synthesis pathways and the exploration of their potential pharmacological effects .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
Similar compounds have been shown to inhibit cdk6 . CDK inhibitors typically work by binding to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
Cdk inhibitors generally affect cell cycle regulation and transcription . By inhibiting CDKs, these compounds can halt cell cycle progression, preventing cells from proliferating. This can be particularly useful in the treatment of cancers, where uncontrolled cell proliferation is a key problem .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown antitumor activities, with some being more potent than the positive control palbociclib . These compounds have been shown to inhibit the proliferation of human breast cancer cells and human gastric cancer cells .
Action Environment
The stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted , suggesting that the compound’s action could potentially be influenced by the pH of its environment.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-9-18-16-10-12(2)19-17-11-14(20-21(16)17)13-7-5-6-8-15(13)22-3/h5-8,10-11,18H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETGSEZHBWNRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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